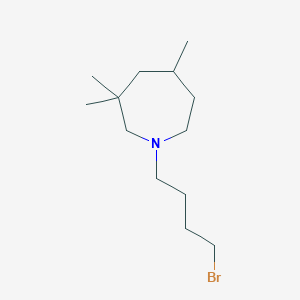![molecular formula C11H15NO3 B14421934 2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine CAS No. 83492-45-9](/img/structure/B14421934.png)
2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine is a complex organic compound with a unique structure that includes multiple methyl groups and a dioxino ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and specific reagents that facilitate the formation of the dioxino ring. Common reaction conditions include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of 2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific context of its use and the nature of the compound’s interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and dioxino-containing molecules. Examples include:
- 5-(1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)-3-methylpentanoic acid
- (E)-5-(1,2,4a,5-Tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)-3-methylpent-2-enoic acid
Uniqueness
2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications where other compounds may not be suitable.
Properties
IUPAC Name |
2,2,5,8-tetramethyl-7-oxido-4H-[1,3]dioxino[4,5-c]pyridin-7-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-12(13)8(2)10-9(7)6-14-11(3,4)15-10/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFNCOUITUJCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C2=C1COC(O2)(C)C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60834565 |
Source


|
| Record name | 2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60834565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83492-45-9 |
Source


|
| Record name | 2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60834565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)




![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)



